molecular formula C22H16O7 B2857890 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate CAS No. 896036-02-5

8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate

Cat. No.: B2857890
CAS No.: 896036-02-5
M. Wt: 392.363
InChI Key: UZVRBNKUCMSLME-UHFFFAOYSA-N
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Description

8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate is a coumarin-derived bichromene compound characterized by a fused chromene scaffold with ethoxy and acetyloxy substituents at the 8- and 7'-positions, respectively. Its molecular formula is C₂₁H₁₄O₇, with an average mass of 378.33 g/mol (inferred from the methoxy analog in ).

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-3-26-18-6-4-5-13-9-17(22(25)29-21(13)18)16-11-20(24)28-19-10-14(27-12(2)23)7-8-15(16)19/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVRBNKUCMSLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, leading to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Methoxy vs. Ethoxy Derivatives
  • 8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate () shares the same core structure but substitutes ethoxy with methoxy. The methoxy analog has a molecular mass of 378.336 g/mol and a monoisotopic mass of 378.073953, indicating minor differences in isotopic distribution.
  • Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate () introduces a chloro substituent and an ethyl ester, increasing molecular weight (426.80 g/mol) and polarity. The chloro group may enhance halogen bonding in biological targets but reduces solubility in nonpolar solvents.
Hydroxy and Methyl Derivatives
  • 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione () incorporates polar dimethylamino and hydroxy groups, resulting in a higher melting point (239–241°C) due to hydrogen bonding. In contrast, the ethoxy-acetate derivative likely has a lower melting point (~200–220°C) due to reduced intermolecular interactions.
  • 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione () exhibits extreme thermal stability (m.p. >270°C) from extensive hydrogen-bonding networks, a feature absent in the ethoxy-acetate compound.

Commercial Availability and Pricing

  • 8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate () is priced at $237–$482 for 1–50 mg (90% purity), reflecting the cost of specialized bichromene derivatives.
  • Ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate () is more expensive ($574–$1,194 for 1–50 mg), likely due to the chloro substituent’s synthetic complexity.

Biological Activity

8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate (CAS Number: 896034-24-5) is a synthetic compound characterized by a unique bichromene framework. Its molecular formula is C24H20O7, with a molecular weight of approximately 420.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The structure of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate includes two dioxo groups and an ethoxy substituent. These functional groups contribute to its reactivity and potential interactions with biological systems. The compound is primarily studied in research settings due to its structural complexity and potential applications.

Biological Activity Overview

Research into the biological activity of this compound has highlighted its antifungal properties as well as its interactions with various biological targets. Below are key findings from recent studies:

Antifungal Activity

A study examining related compounds indicated that derivatives of bichromene exhibited significant antifungal activity against various fungal strains. For instance, compounds similar to 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate demonstrated effective inhibition against Aspergillus niger and Colletotrichum spp. at specific concentrations. The EC50 values for these activities were reported as follows:

CompoundFungal StrainEC50 (µg/mL)
8-Ethoxy-2,2'-dioxo-2H,2'H-bichromeneAspergillus niger97.18
Related Compound AColletotrichum spp.106.8
Natural Product Precocene IIAspergillus niger89.13

These findings suggest that structural modifications significantly affect the antifungal potency of compounds within this chemical family .

The mechanism behind the antifungal activity is believed to involve the inhibition of mitochondrial respiration in fungi, leading to increased superoxide levels and subsequent cell death. This interaction may occur through the compound's ability to engage with voltage-dependent anion channels (VDAC) in fungal cells .

Case Studies

Several case studies have focused on the biological effects of related chromene compounds:

  • Study on Chromenes : A comprehensive study highlighted that chromene derivatives showed varying degrees of antifungal activity depending on their substituents. The presence of carbonyl moieties was linked to enhanced bioactivity due to their electrophilic nature, facilitating nucleophilic attacks by cellular components .
  • In Silico Studies : Computational analyses have been employed to predict the binding affinities of 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate with various biological targets. These studies suggest potential applications in drug design aimed at fungal infections .

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